Methyl 3-[(1,1-dimethylethoxy)carbonyl]-5-oxo-3-pyrrolidineacetate
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Overview
Description
Tert-butyl 3-((methoxycarbonyl)methyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a methoxycarbonyl group, and a pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((methoxycarbonyl)methyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and methoxycarbonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3-((methoxycarbonyl)methyl)-5-oxopyrrolidine-3-carboxylate may involve the use of flow microreactor systems. These systems allow for the continuous and efficient synthesis of the compound by controlling the reaction conditions precisely. The use of microreactors also enhances the safety and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((methoxycarbonyl)methyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methoxycarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Tert-butyl 3-((methoxycarbonyl)methyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-((methoxycarbonyl)methyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-((methoxycarbonyl)methyl)-5-oxopyrrolidine-2-carboxylate
- Tert-butyl 3-((methoxycarbonyl)methyl)-4-oxopyrrolidine-3-carboxylate
- Tert-butyl 3-((methoxycarbonyl)methyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
Tert-butyl 3-((methoxycarbonyl)methyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific structural features, such as the position of the methoxycarbonyl group and the presence of the tert-butyl ester. These features confer distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
362706-46-5 |
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Molecular Formula |
C12H19NO5 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)12(6-9(15)17-4)5-8(14)13-7-12/h5-7H2,1-4H3,(H,13,14) |
InChI Key |
JZGMHAQLTQYJFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC(=O)NC1)CC(=O)OC |
Origin of Product |
United States |
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